

Application Notes and Protocols for Immunohistochemical Localization of NBAS Protein

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Compound of Interest

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Introduction

The Neuroblastoma Amplified Sequence (NBAS) protein is a critical component of the syntaxin 18 complex, playing an essential role in Golgi-to-Endoplasmic Reticulum (ER) retrograde transport.[1][2][3] Mutations in the NBAS gene have been associated with a spectrum of multisystem disorders, including short stature, optic nerve atrophy, Pelger-Huët anomaly (SOPH) syndrome, and infantile liver failure syndrome.[1][4] Given its involvement in fundamental cellular processes and human disease, the accurate localization of NBAS protein within cells and tissues is crucial for both basic research and the development of potential therapeutic interventions.

These application notes provide detailed protocols and guidelines for the immunohistochemical (IHC) localization of NBAS protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided methodologies are compiled from established IHC practices and specific information regarding commercially available anti-NBAS antibodies.

Subcellular Localization of NBAS

Based on data from the Human Protein Atlas and UniProt, the NBAS protein is primarily localized to the cytoplasm and the Golgi apparatus.[5][6] It is also reported to be associated

with the endoplasmic reticulum membrane as a peripheral membrane protein.[5]

Immunohistochemical studies have shown cytoplasmic positivity in various cell types, including myocytes, retinal ganglion cells, and epidermal skin cells.[7][8]

Data Presentation: Commercially Available Anti-NBAS Antibodies for IHC

The following table summarizes key quantitative data for commercially available anti-NBAS antibodies that have been validated for use in immunohistochemistry. It is crucial to note that optimal dilutions and conditions should be determined by the end-user for their specific experimental setup.

Antibody ID	Host	Clonality	Recommended Dilution (IHC)	Antigen Retrieval
HPA036817 (Atlas Antibodies)	Rabbit	Polyclonal	1:50 - 1:200	Heat-Induced Epitope Retrieval (HIER), pH 6
14683-1-AP (Proteintech)	Rabbit	Polyclonal	1:200	Heat-Induced Epitope Retrieval (HIER) with Tris-EDTA buffer (pH 9.0)
A9552 (Antibodies.com)	Rabbit	Polyclonal	1:200 - 1:2000	Information not specified
ABIN1680973 (antibodies-online)	Rabbit	Polyclonal	1:50 - 1:200 (for IF)	Information not specified for IHC

Experimental Protocols

I. Immunohistochemical Staining of NBAS in Paraffin-Embedded Tissue Sections

This protocol outlines the steps for the chromogenic detection of NBAS protein in FFPE tissue sections.

Materials:

- FFPE tissue sections on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- Primary Antibody: Anti-NBAS antibody (see table above for options)
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) chromogen kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Microscope

Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in xylene twice for 5 minutes each.
- Immerse slides in 100% ethanol twice for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in deionized water for 5 minutes.
- Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
 - Immerse slides in the appropriate antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0).[\[8\]](#)
 - Heat the slides in a pressure cooker, microwave, or water bath according to the manufacturer's instructions. A common method is to heat to 95-100°C for 20-30 minutes.
[\[9\]](#)[\[10\]](#)
 - Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
 - Rinse slides with wash buffer (e.g., PBS with 0.05% Tween-20) three times for 5 minutes each.
- Peroxidase Block:
 - Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse slides with wash buffer three times for 5 minutes each.
- Blocking:
 - Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the anti-NBAS primary antibody to its optimal concentration in blocking buffer.

- Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with wash buffer three times for 5 minutes each.
 - Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
- Detection:
 - Rinse slides with wash buffer three times for 5 minutes each.
 - Prepare the DAB chromogen solution according to the manufacturer's instructions.
 - Incubate the slides with the DAB solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
 - Stop the reaction by rinsing the slides with deionized water.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes to stain the nuclei.
 - Rinse slides with tap water.
 - "Blue" the slides in a suitable solution (e.g., Scott's tap water substitute or 0.1% sodium bicarbonate).
 - Rinse with tap water.
- Dehydration and Mounting:
 - Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
 - Clear the slides in xylene.
 - Mount a coverslip using a permanent mounting medium.

- Visualization:
 - Examine the slides under a light microscope. NBAS protein should appear as a brown stain, primarily in the cytoplasm and Golgi region, while nuclei will be blue.

II. Scoring of NBAS Immunohistochemical Staining

A semi-quantitative H-score (Histoscore) can be used to evaluate the expression of NBAS in tissue sections.^{[5][6][11]} This method considers both the intensity of the staining and the percentage of positively stained cells.

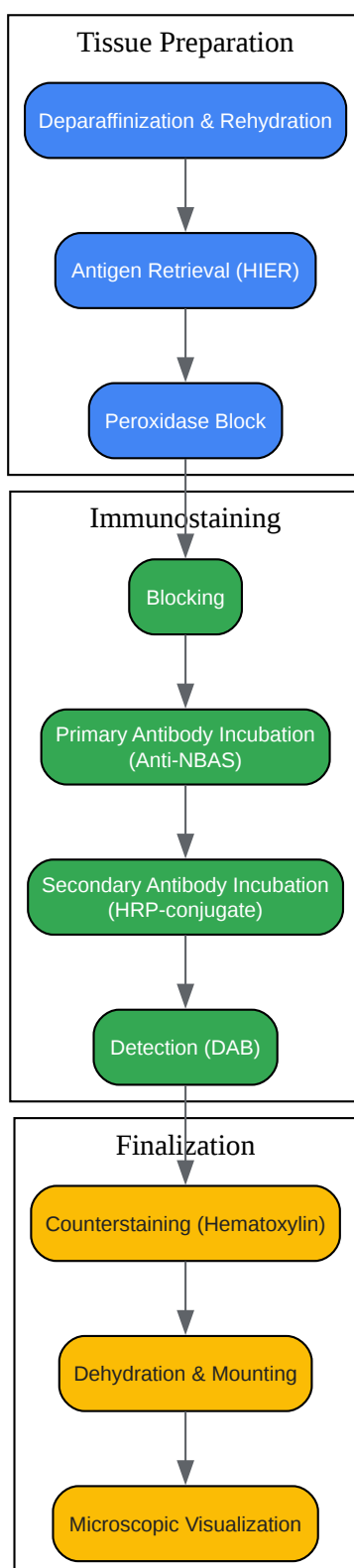
Procedure:

- Assess Staining Intensity:
 - Evaluate the staining intensity in the cytoplasm and/or Golgi region of the target cells and categorize it into four grades:
 - 0 = No staining
 - 1+ = Weak staining
 - 2+ = Moderate staining
 - 3+ = Strong staining
- Determine Percentage of Positive Cells:
 - Estimate the percentage of cells at each intensity level in representative fields of view.
- Calculate the H-Score:
 - Use the following formula to calculate the H-score: $H\text{-Score} = [1 \times (\% \text{ of cells with } 1+ \text{ intensity})] + [2 \times (\% \text{ of cells with } 2+ \text{ intensity})] + [3 \times (\% \text{ of cells with } 3+ \text{ intensity})]$
 - The final H-score will range from 0 to 300.

Interpretation:

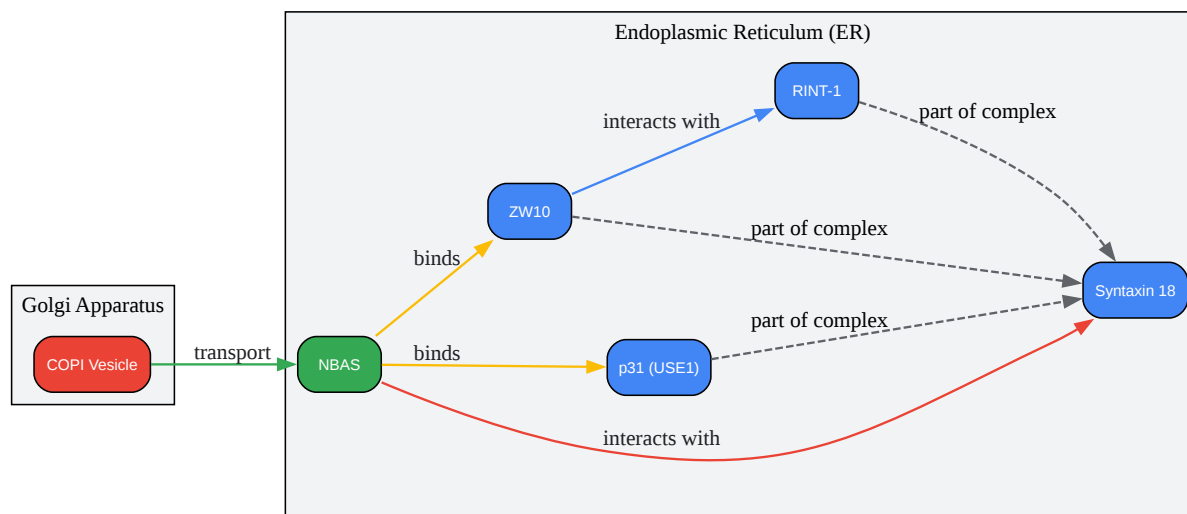
The H-score provides a continuous value that can be used for statistical analysis and comparison between different samples or experimental conditions. Thresholds for "low," "medium," and "high" expression should be established based on the specific research question and control tissues.

Mandatory Visualizations



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Caption: Experimental workflow for the immunohistochemical localization of NBAS protein.



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Caption: NBAS protein's role in the Syntaxin 18 complex for Golgi-to-ER retrograde transport.

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